2-[4-(Hydrazinylmethyl)phenoxy]acetamide
Description
2-[4-(Hydrazinylmethyl)phenoxy]acetamide is a synthetic acetamide derivative featuring a hydrazinylmethyl substituent at the para position of the phenoxy backbone. The hydrazinyl group (−NH−NH₂) introduces unique hydrogen-bonding capabilities and redox reactivity, distinguishing it from other analogs with amino, hydroxyl, or halogen substituents .
Properties
CAS No. |
1016759-05-9 |
|---|---|
Molecular Formula |
C9H13N3O2 |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
2-[4-(hydrazinylmethyl)phenoxy]acetamide |
InChI |
InChI=1S/C9H13N3O2/c10-9(13)6-14-8-3-1-7(2-4-8)5-12-11/h1-4,12H,5-6,11H2,(H2,10,13) |
InChI Key |
FSNZVSXFKQMJLU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNN)OCC(=O)N |
Canonical SMILES |
C1=CC(=CC=C1CNN)OCC(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogs with Modified Substituents
Key structural analogs differ in the substituent at the 4-position of the phenoxy ring or the acetamide side chain. These modifications significantly impact physicochemical properties and biological activity:
Key Observations :
Thiazolidinedione (TZD)-Incorporated Analogs
Compounds integrating thiazolidine-2,4-dione (TZD) moieties, such as those in and , demonstrate distinct pharmacological profiles:
Key Observations :
- TZD-containing analogs (e.g., V2–V6 in ) show marked hypoglycemic and hypolipidemic effects, attributed to PPAR-γ agonism .
- Fluorinated derivatives (e.g., Compound 73 in ) exhibit enhanced anti-inflammatory activity due to improved metabolic stability and target affinity .
Spectroscopic Characterization
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